1-(Hexyloxy)naphthalene
Description
Contextualization within Alkoxynaphthalene Chemistry
1-(Hexyloxy)naphthalene is an organic chemical compound classified within the broader family of alkoxynaphthalenes. These compounds are characterized by a naphthalene (B1677914) bicyclic aromatic core that is substituted with an alkoxy group (an alkyl chain attached to an oxygen atom). In the case of this compound, a hexyloxy group (-O(CH₂)₅CH₃) is attached to the first position of the naphthalene ring.
Alkoxynaphthalenes, including this compound, are significant in organic chemistry, often serving as versatile intermediates and building blocks for the synthesis of more complex molecules. The naphthalene ring system's extended π-conjugation and the electronic influence of the alkoxy group bestow specific chemical properties and reactivity upon these molecules.
The synthesis of alkoxynaphthalenes like this compound is commonly achieved through the Williamson ether synthesis. wvu.edunumberanalytics.com This classic organic reaction involves the deprotonation of a hydroxyl-substituted naphthalene, such as 1-naphthol (B170400), with a base to form a nucleophilic naphthoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide, in this case, a hexyl halide (e.g., 1-bromohexane), to form the corresponding ether. wvu.edufrancis-press.com
Overview of Research Domains for this compound and Related Naphthalene Ethers
The structural characteristics of this compound and its derivatives make them valuable in several advanced research fields, particularly in materials science. The rigid, planar naphthalene core combined with the flexible hexyloxy chain imparts properties that are desirable for the creation of functional materials.
Key research domains where the this compound moiety is relevant include:
Liquid Crystals: Naphthalene-based compounds are known to form liquid crystalline phases. tandfonline.comresearchgate.nettandfonline.com The incorporation of alkoxy chains, such as a hexyloxy group, can influence the mesomorphic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. tandfonline.comresearchgate.netresearchgate.net Research has explored derivatives containing the hexyloxy-naphthalene unit for their potential in developing new liquid crystal materials. researchgate.netaps.orgresearchgate.net
Organic Electronics: The naphthalene core is an electron-rich aromatic system, making its derivatives candidates for use in organic electronic devices. Polymers and small molecules incorporating the bis(hexyloxy)naphthalene unit have been synthesized and investigated as p-type donor materials in organic solar cells. mdpi.comrsc.orgdiva-portal.org The hexyloxy groups often enhance the solubility of these materials in organic solvents, which is crucial for solution-based processing and fabrication of thin-film devices. mdpi.comrsc.org
Luminescent Materials: Naphthalene derivatives are inherently fluorescent. The attachment of substituents like alkoxy groups can modulate their photophysical properties, such as absorption and emission wavelengths and quantum yields. Research has been conducted on luminescent liquid crystals based on hexyloxy-naphthalene derivatives, which could have applications in displays and sensors. tandfonline.com
While much of the research focuses on more complex molecules and polymers, this compound often serves as a fundamental precursor or structural fragment in the design and synthesis of these advanced functional materials. evitachem.com
Fundamental Academic Challenges and Opportunities
The study and application of this compound present several academic challenges and opportunities, primarily centered on its synthesis and purification.
Challenges:
Synthesis Optimization: The Williamson ether synthesis, while a standard method, requires careful optimization to achieve high yields. A significant challenge is the competition between the desired O-alkylation (formation of the ether) and potential side reactions. Because the alkoxide intermediate is a strong base, it can promote elimination reactions (E2) with the alkyl halide, particularly if secondary or tertiary halides are used. francis-press.com Another side reaction can be C-alkylation, where the alkyl group attaches to a carbon atom of the electron-rich naphthalene ring instead of the oxygen atom.
Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases like sodium hydride (NaH) are effective but require anhydrous (water-free) conditions. francis-press.com The use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the rate of the desired SN2 reaction. francis-press.com However, these conditions can also favor side reactions if not carefully controlled.
Purification: Separation of the final product from unreacted starting materials, by-products from side reactions, and residual solvents can be challenging, often requiring chromatographic techniques to obtain the high-purity material needed for applications in materials science.
Opportunities:
Green Chemistry Approaches: There is an opportunity to develop more environmentally benign and efficient synthetic routes. This could involve exploring phase-transfer catalysis, which can facilitate the reaction between the water-soluble naphthoxide and the organic-soluble alkyl halide, potentially avoiding the need for hazardous anhydrous solvents. Microwave-assisted synthesis is another avenue that could significantly reduce reaction times and improve yields. science.gov
Exploration of Derivatives: The synthesis of high-purity this compound opens the door to the systematic exploration of its derivatives. By introducing other functional groups onto the naphthalene ring, researchers can fine-tune the electronic and physical properties of the molecule. This allows for the rational design of novel materials for specific applications in organic electronics and liquid crystals. ontosight.ai
Structure-Property Relationship Studies: Detailed characterization of this compound and its systematically modified analogues provides fundamental data for establishing clear structure-property relationships. aps.org Understanding how changes in the molecular structure (e.g., length of the alkyl chain, position of substitution) affect the bulk properties (e.g., liquid crystal phase behavior, charge carrier mobility) is crucial for advancing the field of organic materials. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
60951-03-3 |
|---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-hexoxynaphthalene |
InChI |
InChI=1S/C16H20O/c1-2-3-4-7-13-17-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3 |
InChI Key |
UDMRXJVASPGFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of 1 Hexyloxy Naphthalene and Its Derivatives
Optimized Synthetic Routes to the 1-(Hexyloxy)naphthalene Core
The construction of the ether linkage in this compound is a primary consideration in its synthesis. Both classical and modern catalytic methods are employed to achieve this transformation efficiently.
Advanced Williamson Ether Synthesis Applications
The Williamson ether synthesis is a long-standing and reliable method for the preparation of ethers. In the context of this compound, this S_N2 reaction involves the deprotonation of 1-naphthol (B170400) to form the more nucleophilic 1-naphthoxide ion, which then displaces a halide from an n-hexyl halide, typically 1-bromohexane.
The reaction is typically carried out in the presence of a base to deprotonate the naphthol. While strong bases like sodium hydride (NaH) can be used, the increased acidity of phenols compared to aliphatic alcohols allows for the use of weaker bases such as sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents being favored for S_N2 reactions.
An illustrative procedure for a similar transformation, the synthesis of 2-butoxynaphthalene, involves reacting 2-naphthol (B1666908) with 1-bromobutane (B133212) in the presence of sodium hydroxide and a phase-transfer catalyst. This approach can be readily adapted for the synthesis of this compound. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in reactions involving a solid or immiscible liquid phase by facilitating the transport of the naphthoxide ion to the reaction site.
| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|---|---|
| 2-Naphthol | 1-Bromobutane | Sodium Hydroxide | Ethanol | Reflux | 2-Butoxynaphthalene | ~41% |
Transition Metal-Catalyzed Coupling Reactions for Naphthalene (B1677914) Alkoxylation
While the Williamson ether synthesis is a robust method, modern organic synthesis has seen the emergence of transition metal-catalyzed cross-coupling reactions as powerful alternatives for the formation of C–O bonds. These methods can often proceed under milder conditions and may offer advantages in terms of substrate scope and functional group tolerance.
Copper-catalyzed reactions, such as the Ullmann condensation, have been adapted for the alkoxylation of aryl halides. More recently, copper-catalyzed methods for the C–H alkoxylation of arenes have been developed, providing a direct route to aryl ethers without the need for pre-functionalized starting materials. For instance, an efficient protocol for the copper-catalyzed aromatic C–H alkoxylation with alcohols has been developed using Cu(OAc)₂ as the catalyst and oxygen as the terminal oxidant.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to include C–O bond formation. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an alcohol. Cobalt-catalyzed C(sp²)–H alkoxylation of 1-naphthylamine (B1663977) derivatives has also been reported, demonstrating the utility of first-row transition metals in these transformations. This method allows for the synthesis of aryl ethers with broad functional group tolerance, including the use of secondary alcohols.
| Naphthalene Substrate | Coupling Partner | Catalyst System | Key Conditions | Product Type |
|---|---|---|---|---|
| Aryl Halide/Triflate | Alcohol | Palladium Catalyst + Ligand | Base | Aryl Ether |
| Arene (C-H bond) | Alcohol | Cu(OAc)₂ | Oxygen (oxidant) | Aryl Ether |
| 1-Naphthylamine Derivative | Primary or Secondary Alcohol | Cobalt Catalyst | Mild Conditions | Alkoxylated Naphthylamine |
Regioselective Functionalization Strategies for Naphthalene Derivatives
The synthesis of complex naphthalene-based molecules often requires the regioselective introduction of functional groups onto a pre-formed naphthalene core or the construction of the naphthalene ring system from acyclic or monocyclic precursors in a controlled manner.
Electrophilic Cyclization Approaches for Naphthalene Formation
Electrophilic cyclization of appropriately substituted alkynes provides a powerful and regioselective method for the synthesis of substituted naphthalenes. google.com This approach typically involves the 6-endo-dig cyclization of an arene-containing propargylic alcohol or a related species, initiated by an electrophile. google.com A variety of electrophiles, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and iodine monochloride (ICl), can be used to trigger the cyclization. google.com
The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. The regioselectivity of the cyclization is generally high, leading to the formation of a single major product. This methodology has been successfully applied to the synthesis of a variety of substituted naphthalenes and related polycyclic aromatic compounds. google.com
| Substrate | Electrophile | Solvent | Key Conditions | Product Type | Reported Yield |
|---|---|---|---|---|---|
| Arene-containing propargylic alcohol | I₂ | CH₃CN | NaHCO₃ | Iodonaphthalene derivative | Good to Excellent |
| Arene-containing propargylic alcohol | Br₂ | CH₃CN | NaHCO₃ | Bromonaphthalene derivative | Good to Excellent |
| Arene-containing propargylic alcohol | ICl | CH₃CN | NaHCO₃ | Iodonaphthalene derivative | Good to Excellent |
| 1-Aryl-3-alkyn-2-one | I₂ | CH₃CN | NaHCO₃ | 3-Iodo-2-naphthol derivative | Excellent |
Aromatization Techniques from Precursor Structures
The aromatization of partially saturated ring systems is a common and effective strategy for the synthesis of naphthalenes. Tetralones and tetralins, which are readily accessible through various synthetic routes, are common precursors for this transformation. The conversion of these hydroaromatic compounds to the corresponding naphthalenes involves a dehydrogenation process.
A variety of reagents and conditions can be employed for this aromatization. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and widely used dehydrogenating agent for the aromatization of hydroaromatic compounds. The reaction is typically carried out in a non-polar solvent such as toluene (B28343) or dichloromethane (B109758) at room temperature or with heating.
Catalytic dehydrogenation using transition metals, such as palladium on carbon (Pd/C), is another effective method. This process often requires elevated temperatures and can be performed in the presence of a hydrogen acceptor.
| Precursor | Reagent/Catalyst | Solvent | Key Conditions | Product Type |
|---|---|---|---|---|
| Tetralin derivative | DDQ | Toluene or Dichloromethane | Room Temperature to Reflux | Naphthalene derivative |
| Tetralin derivative | Pd/C | High-boiling solvent | High Temperature | Naphthalene derivative |
| α-Tetralone/α-Tetralol | Calcined Limestone | Vapor Phase with Steam | 650 °C | α-Naphthol |
Skeletal Rearrangement and Transmutation Pathways
Innovative strategies involving skeletal rearrangements and atomic transmutations have emerged as powerful tools for the synthesis of complex aromatic systems. One such approach is the synthesis of naphthalene derivatives through a nitrogen-to-carbon transmutation of isoquinolines. nih.gov This method provides a novel and efficient route to substituted naphthalenes from readily available heterocyclic precursors. nih.gov
The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The key to this transformation is the formation of a triene intermediate through the ring-opening of the isoquinoline (B145761), which then undergoes a 6π-electrocyclization followed by an elimination process to afford the naphthalene product. nih.gov This strategy allows for the precise swapping of a nitrogen atom in the isoquinoline ring for a CH unit, without affecting the remaining atoms of the scaffold. nih.gov
This methodology not only provides a unique entry to substituted naphthalenes but also expands the utility of isoquinolines in synthetic chemistry, allowing for the modification of directing groups for C-H functionalization after the transmutation. nih.gov
| Starting Material | Reagent | Key Transformation | Product |
|---|---|---|---|
| Isoquinoline derivative | Phosphonium ylide | Nitrogen-to-carbon transmutation | Substituted naphthalene |
Green Chemistry Principles in the Synthesis of Alkoxynaphthalenes
The application of green chemistry principles to the synthesis of alkoxynaphthalenes, such as this compound, is a critical step toward developing more environmentally benign and sustainable chemical processes. Traditional methods for ether synthesis, while effective, often rely on harsh reagents, volatile organic solvents, and can generate significant waste. By embracing green chemistry, researchers aim to mitigate these drawbacks through innovative synthetic strategies.
A primary focus in the green synthesis of alkoxynaphthalenes is the development of catalytic and eco-friendly versions of classic reactions like the Williamson ether synthesis. researchgate.netsemanticscholar.org This reaction, which involves the coupling of an alkoxide with an alkyl halide, has been a cornerstone of ether synthesis. However, its traditional format often produces salt byproducts and may require the use of hazardous solvents. Green adaptations of this method explore the use of less toxic and more readily available alkylating agents, as well as the implementation of catalytic systems that can operate under milder conditions and reduce waste. researchgate.netsemanticscholar.org
Furthermore, the exploration of alternative energy sources, such as microwave and ultrasound irradiation, has shown promise in accelerating reactions and improving energy efficiency in the synthesis of ethers. rsc.org These methods can often lead to shorter reaction times and higher yields compared to conventional heating, contributing to a more sustainable process. The development of solvent-free reaction conditions is another significant advancement, minimizing the use and subsequent disposal of volatile organic compounds (VOCs). taylorandfrancis.com
The use of bio-based starting materials is also a growing area of interest in the green synthesis of alkoxynaphthalenes. For instance, some research has focused on utilizing components from plant essential oils as precursors. figshare.comresearchgate.net This approach not only reduces the reliance on petrochemical feedstocks but also aligns with the principles of using renewable resources.
By integrating these green chemistry principles—such as catalysis, the use of safer solvents and reagents, energy efficiency, and the utilization of renewable feedstocks—the synthesis of this compound and other alkoxynaphthalenes can be transformed into a more sustainable and environmentally responsible practice. The following table provides a comparative overview of traditional versus green synthetic approaches for alkoxynaphthalenes.
| Feature | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Green Synthetic Approaches |
| Catalyst | Often stoichiometric use of strong bases | Catalytic amounts of phase-transfer catalysts, recyclable catalysts. researchgate.nettaylorandfrancis.comcrdeepjournal.org |
| Solvents | Often requires anhydrous, volatile organic solvents | Water, ionic liquids, or solvent-free conditions. taylorandfrancis.comiwu.edu |
| Energy Input | Conventional heating, often for extended periods | Microwave or ultrasound irradiation for shorter reaction times. rsc.org |
| Reagents | Use of hazardous alkyl halides and strong bases | Use of less toxic alkylating agents, weaker bases. researchgate.netsemanticscholar.org |
| Byproducts | Generation of salt waste | Minimization of waste through catalytic cycles and high atom economy. |
| Feedstocks | Typically petroleum-derived | Exploration of bio-based starting materials from renewable sources. figshare.comresearchgate.net |
Reaction Chemistry and Mechanistic Investigations of 1 Hexyloxy Naphthalene Systems
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and in the case of 1-(hexyloxy)naphthalene, the reaction is significantly influenced by the electronic and steric properties of the hexyloxy substituent.
Regioselectivity and Directing Effects of the Hexyloxy Group
The hexyloxy group, an alkoxy substituent, is a powerful activating group in electrophilic aromatic substitution. organicchemistrytutor.comyoutube.com This is attributed to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the naphthalene ring system. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.
The increased electron density is not distributed uniformly across the naphthalene ring. Resonance structures indicate that the ortho (position 2) and para (position 4) positions relative to the hexyloxy group are significantly more electron-rich. libretexts.org Consequently, the hexyloxy group is an ortho, para-director. In the context of the naphthalene ring, this directs incoming electrophiles primarily to the 4-position (para) and to a lesser extent, the 2-position (ortho). The 4-position is generally favored due to reduced steric hindrance compared to the 2-position, which is flanked by the hexyloxy group and the peri-hydrogen at the 8-position.
Influence of Reaction Conditions on Product Distribution
The distribution of products in the electrophilic substitution of this compound is not solely determined by the directing effect of the hexyloxy group but is also highly dependent on the reaction conditions, such as the choice of solvent, temperature, and catalyst. Studies on the analogous compound, 2-methoxynaphthalene, provide significant insight into these effects. ntu.edu.twrsc.org
For instance, in Friedel-Crafts acylation, the use of different solvents can dramatically alter the product ratio. ntu.edu.twrsc.org In a non-polar solvent like carbon disulfide, the kinetically controlled product, where the electrophile attacks the most activated position (in the case of 1-alkoxynaphthalenes, likely the 4-position), is favored. ntu.edu.twrsc.org Conversely, in a more polar solvent like nitrobenzene, the thermodynamically more stable isomer can be the major product. This is often the result of the initial product undergoing rearrangement to a sterically less hindered position. ntu.edu.tw
The nature of the electrophile and the catalyst also plays a crucial role. Bulky electrophile-catalyst complexes are more likely to attack less sterically hindered positions. wordpress.com Temperature is another critical factor; lower temperatures tend to favor the kinetic product, while higher temperatures can promote rearrangement to the thermodynamic product. wordpress.com
| Reaction | Reagents | Typical Conditions | Expected Major Product |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | Low temperature | 1-(Hexyloxy)-4-nitronaphthalene |
| Bromination | Br2, CCl4 | Dark, low temperature | 1-Bromo-4-(hexyloxy)naphthalene |
| Friedel-Crafts Acylation (Kinetic) | CH3COCl, AlCl3, CS2 | Low temperature | 4-(Hexyloxy)-1-acetylnaphthalene |
| Friedel-Crafts Acylation (Thermodynamic) | CH3COCl, AlCl3, Nitrobenzene | Higher temperature | Acylation at a less hindered position (e.g., 6- or 7-position) |
Oxidative and Reductive Transformations of the Hexyloxy Side Chain
The hexyloxy side chain of this compound is also susceptible to chemical transformations, particularly oxidation and reduction.
Oxidative reactions can target the benzylic-like position of the hexyl chain (the carbon adjacent to the ether oxygen). Photocatalytic methods have been developed for the selective functionalization of the α-C–H bond of aryl alkyl ethers. researchgate.netrsc.orgnih.gov For instance, using an acridinium (B8443388) photocatalyst, it is possible to achieve direct single-electron oxidation of the arene, followed by deprotonation at the α-position of the alkyl chain to form a radical. This radical can then be trapped by various electrophiles. rsc.org In the case of hexyl phenyl ether, this approach has been shown to be effective. rsc.org
Ether cleavage is another potential oxidative pathway, which can be achieved under harsh conditions with strong oxidizing agents or through specific reagents like boron tribromide.
Reductive transformations of the hexyloxy side chain are less common but could potentially involve the hydrogenolysis of the C-O bond under catalytic hydrogenation conditions, although this typically requires forcing conditions for aryl ethers. More commonly, the naphthalene ring can be reduced, leaving the ether linkage intact.
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions involving the Naphthalene Ether
Modern cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, and this compound can serve as a substrate in such transformations, typically after prior functionalization (e.g., halogenation) of the naphthalene ring.
The Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst and a base, could be employed to introduce alkenyl substituents onto the naphthalene core of a halogenated this compound derivative. wikipedia.orgorganic-chemistry.orgnih.govdrugfuture.comlibretexts.org For example, 1-bromo-4-(hexyloxy)naphthalene could react with styrene (B11656) to form 1-(hexyloxy)-4-styrylnaphthalene.
The Suzuki coupling , another palladium-catalyzed reaction, allows for the formation of carbon-carbon bonds between an organoboron compound and an aryl halide. A boronic acid derivative of this compound could be coupled with various aryl or vinyl halides, or a halogenated this compound could be coupled with a boronic acid.
For the formation of carbon-heteroatom bonds, the Buchwald-Hartwig amination is a prominent method. wikipedia.orgnih.govlibretexts.orgjk-sci.combeilstein-journals.org This palladium-catalyzed reaction enables the coupling of an aryl halide with an amine. wikipedia.org Thus, a halogenated this compound could be reacted with a primary or secondary amine to introduce an amino group onto the naphthalene ring.
| Reaction | Substrates | Catalyst System | Product Type |
|---|---|---|---|
| Heck Reaction | 1-Bromo-4-(hexyloxy)naphthalene + Alkene | Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base | Alkenyl-substituted this compound |
| Suzuki Coupling | 1-(Hexyloxy)-4-naphthaleneboronic acid + Aryl halide | Pd catalyst (e.g., Pd(PPh3)4), base | Aryl-substituted this compound |
| Buchwald-Hartwig Amination | 1-Bromo-4-(hexyloxy)naphthalene + Amine | Pd catalyst, phosphine ligand (e.g., XPhos), base | Amino-substituted this compound |
Radical Reaction Mechanisms and Oligomerization/Polymerization Pathways (from analogues)
The study of radical reactions of this compound and its potential for polymerization can be inferred from research on analogous compounds.
The reaction of naphthalene and its derivatives with hydroxyl radicals, which are important in atmospheric chemistry, proceeds via the addition of the radical to the aromatic ring to form a cyclohexadienyl-type radical. nih.govacs.org This intermediate can then undergo further reactions, including the addition of oxygen and subsequent fragmentation, leading to a variety of oxidation products. nih.gov For this compound, the hexyloxy group would likely influence the initial site of radical attack.
Alkoxyl radicals can be generated from N-alkoxyphthalimides under visible light photoredox catalysis. sioc.ac.cnmdpi.com An alkoxyl radical derived from the hexyloxy side chain could undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from the alkyl chain, generating a carbon-centered radical that could then participate in further reactions. sioc.ac.cn
The polymerization of naphthalene and its derivatives can be achieved through oxidative coupling polymerization using reagents like iron(III) chloride. semanticscholar.orgspsj.or.jp The resulting polynaphthalenes are typically cross-linked and have interesting material properties. The presence of the hexyloxy group in this compound would likely increase the solubility of the resulting polymer and could influence the regiochemistry of the coupling. Naphthalene-based oxime esters have been investigated as photoinitiators for free radical polymerization, where the naphthalene moiety acts as a chromophore. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies
Comprehensive searches for single-crystal X-ray diffraction data for 1-(Hexyloxy)naphthalene did not yield specific results. Detailed information regarding its molecular conformation, dihedral angles, crystal packing, intermolecular interactions, and the solid-state conformation of its hexyloxy chain is not available in published crystallographic databases based on the conducted research. Therefore, the following subsections could not be detailed with experimental data for the target compound.
Molecular Conformation and Dihedral Angle Analysis
Experimental data from single-crystal X-ray diffraction is required to determine the precise molecular conformation and dihedral angles of this compound. This information remains uncharacterized in the absence of a solved crystal structure.
Crystal Packing and Intermolecular Interactions
An analysis of crystal packing and the nature of intermolecular forces, such as van der Waals or π–π stacking interactions, is contingent upon the availability of crystallographic data, which is currently not available for this specific compound.
Conformation of the Hexyloxy Chain in the Solid State (e.g., all-trans)
The preferred conformation of the flexible hexyloxy chain in the solid state, which is often found in an all-trans arrangement to minimize steric hindrance, cannot be confirmed without experimental X-ray diffraction data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information for the structural assignment of this compound in solution.
High-Resolution ¹H and ¹³C NMR for Complex Structural Assignments
High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments within the this compound molecule. The chemical shifts are indicative of the electronic environment of each nucleus, while coupling patterns in the ¹H NMR spectrum reveal the connectivity of neighboring protons.
The ¹H NMR spectrum shows distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the hexyloxy chain. The protons on the naphthalene ring appear in the downfield region, characteristic of aromatic systems. The methylene group attached directly to the oxygen atom (O-CH₂) is deshielded and appears as a triplet at approximately 4.06 ppm. The other methylene groups of the hexyl chain appear further upfield, with the terminal methyl group being the most shielded.
The ¹³C NMR spectrum complements the ¹H data, providing a signal for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring resonate in the aromatic region (109-154 ppm), while the aliphatic carbons of the hexyloxy chain appear in the upfield region (25-65 ppm).
¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.65 | d | 8.8 | Naphthalene H |
| 7.58 | d | 8.4 | Naphthalene H |
| 7.50 | s | - | Naphthalene H |
| 7.25 | d | 7.9 | Naphthalene H |
| 7.12 | m | - | Naphthalene H |
| 7.08 | dd | 8.8, 2.5 | Naphthalene H |
| 4.06 | t | 6.7 | O-CH₂ |
| 1.65 | m | - | O-CH₂-CH₂ |
| 1.38 | m | - | (CH₂)₃ |
| 0.95 | s | - | CH₃ |
¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 153.09 | Naphthalene C-O |
| 137.60 | Naphthalene C |
| 132.99 | Naphthalene C |
| 129.13 | Naphthalene C |
| 128.95 | Naphthalene C |
| 127.92 | Naphthalene C |
| 126.23 | Naphthalene C |
| 126.15 | Naphthalene C |
| 117.80 | Naphthalene C |
| 109.28 | Naphthalene C |
| 64.80 | O-CH₂ |
| 31.19 | O-CH₂-CH₂ |
| 28.83 | O-(CH₂)₂-CH₂ |
| 28.46 | O-(CH₂)₃-CH₂ |
| 25.77 | O-(CH₂)₄-CH₂ |
| 21.00 | CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While specific 2D NMR spectra for this compound were not found, the expected correlations can be predicted based on its structure to confirm molecular connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Key expected correlations would be observed between adjacent protons within the hexyloxy chain, for instance, between the O-CH₂ protons and the protons of the adjacent CH₂ group, and so on down the aliphatic chain. Correlations would also be seen between adjacent protons on the naphthalene ring system, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. For this compound, an HSQC spectrum would show a cross-peak correlating each proton signal with its corresponding carbon signal. For example, the proton signal at 4.06 ppm would correlate with the carbon signal at 64.80 ppm, confirming the O-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for establishing long-range connectivity across two or three bonds, which is particularly useful for linking different parts of a molecule. Key correlations for confirming the structure of this compound would include:
A correlation between the protons of the O-CH₂ group (~4.06 ppm) and the C-1 carbon of the naphthalene ring (~153.09 ppm), confirming the attachment point of the ether linkage.
Correlations from the aromatic protons to various carbons within the naphthalene rings, confirming the fused ring structure.
Correlations between protons on one methylene group of the hexyl chain and the carbons of the adjacent methylene groups, confirming the sequence of the aliphatic chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing its characteristic vibrational modes. scispace.com The spectra are dominated by vibrations originating from the naphthalene ring system and are supplemented by modes from the hexyloxy substituent.
The IR and Raman spectra of this compound are expected to show distinct bands corresponding to C-H, C-C, and C-O vibrations. By analogy with 1-methoxynaphthalene, key spectral regions can be identified. scispace.com
Aromatic C-H Stretching: Vibrations associated with the aromatic C-H bonds of the naphthalene ring are anticipated in the 3000–3100 cm⁻¹ region. scispace.com
Aliphatic C-H Stretching: The hexyloxy group introduces aliphatic C-H bonds, which give rise to strong stretching bands in the 2850–3000 cm⁻¹ range. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are characteristic features in this region. scispace.com
C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene ring typically appear in the 1400–1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are indicative of the aromatic system. scispace.com
C-O Ether Linkage: A crucial feature for this compound is the C-O stretching vibration from the ether linkage. Aryl-alkyl ethers typically exhibit a strong IR absorption band due to the asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring influences the strong C-H out-of-plane bending vibrations, which are typically observed in the 700–900 cm⁻¹ "fingerprint" region and are useful for identifying substitution patterns on the aromatic ring. nasa.gov
A comparative analysis of the expected vibrational modes for this compound, based on data from its analogue 1-methoxynaphthalene, is presented below. scispace.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Medium |
| Aromatic C=C Stretch | 1400 - 1650 | Medium-Strong | Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic spectra of this compound are characterized by the π-electron system of the naphthalene core. The absorption of ultraviolet (UV) light promotes electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals, while fluorescence involves the radiative decay from the lowest excited singlet state back to the ground state.
The UV-Vis absorption spectrum of this compound is dominated by π → π* transitions within the aromatic naphthalene ring. Naphthalene itself displays two main absorption bands, a stronger band (¹Lₐ) around 275 nm and a weaker, structured band (¹Lₑ) around 312 nm. libretexts.org The introduction of the electron-donating hexyloxy group at the 1-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of conjugation through the oxygen atom's lone pairs.
Experimental data for the closely related 1-methoxynaphthalene shows absorption maxima that can be used to predict the behavior of this compound. The longer alkyl chain in the hexyloxy group is not expected to significantly alter the electronic transition energies compared to the methoxy (B1213986) group.
| Compound | Transition | Approximate λmax (nm) | Reference |
|---|---|---|---|
| Naphthalene | ¹Lₐ | ~275 | libretexts.org |
| Naphthalene | ¹Lₑ | ~312 | libretexts.org |
| 1-Methoxynaphthalene | ¹Lₐ | ~290 | nist.gov |
| 1-Methoxynaphthalene | ¹Lₑ | ~320 | nist.gov |
| This compound (Predicted) | ¹Lₐ | ~290-295 | |
| This compound (Predicted) | ¹Lₑ | ~320-325 |
This compound is expected to be fluorescent, a property derived from the naphthalene core. The fluorescence emission typically occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. Studies on 1-methoxynaphthalene and 1-naphthol (B170400) reveal that the emission characteristics are highly sensitive to the solvent environment, which is attributed to emission from two close-lying excited states, the ¹Lₐ and ¹Lₑ states. bgu.ac.il In nonpolar solvents, the emission is typically structured and originates from the ¹Lₑ state, whereas in polar solvents, a broader, red-shifted emission from the more polar ¹Lₐ state becomes dominant. bgu.ac.il
Solvatochromism: This phenomenon refers to the change in the position, shape, and intensity of absorption or emission spectra with a change in solvent polarity. nih.gov As noted, 1-alkoxynaphthalenes exhibit significant positive solvatochromism in their fluorescence spectra, meaning the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. bgu.ac.il This is due to the greater stabilization of the more polar ¹Lₐ excited state in polar solvents compared to the less polar ground state. bgu.ac.il This property makes this compound a potential candidate for use as a fluorescent probe to investigate the local polarity of microenvironments.
Aggregation-Induced Emission (AIE): AIE is a photophysical effect where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. researchgate.netrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes fluorescence. While the parent naphthalene chromophore itself does not typically exhibit AIE, certain derivatives, particularly those with bulky substituents that can undergo rotational or vibrational motions in solution, have been shown to be AIE-active. researchgate.netnih.gov Given the flexible hexyloxy chain, this compound could potentially exhibit AIE or Aggregation-Induced Emission Enhancement (AIEE) under specific conditions, such as in solvent mixtures with a high fraction of a poor solvent like water. The long alkyl chain could facilitate aggregation, and if this aggregation restricts intramolecular rotations of the naphthalene core or the substituent, an enhancement in fluorescence quantum yield could be observed.
Computational Chemistry and Theoretical Modeling of 1 Hexyloxy Naphthalene
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely employed to determine optimized geometries, electronic properties, and reactivity parameters for molecules.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. tau.ac.ilresearchgate.netscm.com For a flexible molecule like 1-(hexyloxy)naphthalene, this process is crucial for identifying its most stable three-dimensional structure(s).
The conformational landscape of this compound is primarily defined by the rotation around several key bonds: the C1-O bond connecting the alkoxy group to the naphthalene (B1677914) ring and the various C-O and C-C bonds within the hexyloxy chain. Studies on the simpler analogue, 1-methoxynaphthalene, have identified two primary conformers: a stable planar structure where the methoxy (B1213986) group is in the plane of the naphthalene ring (trans), and a higher-energy conformer where the methoxy group is perpendicular to the ring. acs.org
Table 1: Representative Predicted Dihedral Angles for a Low-Energy Conformer of this compound (Note: These are illustrative values based on principles of conformational analysis.)
| Dihedral Angle | Predicted Value (degrees) | Description |
| C(2)-C(1)-O-C(1') | ~180° or ~0° | Defines the orientation of the ether linkage relative to the ring (planar). |
| C(1)-O-C(1')-C(2') | ~180° | Defines the start of the extended alkyl chain. |
| O-C(1')-C(2')-C(3') | ~180° | Staggered conformation to minimize steric strain. |
| C(1')-C(2')-C(3')-C(4') | ~180° | Staggered conformation. |
| C(2')-C(3')-C(4')-C(5') | ~180° | Staggered conformation. |
| C(3')-C(4')-C(5')-C(6') | ~180° | Staggered conformation. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. samipubco.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are representative, based on DFT studies of naphthalene and its derivatives.) samipubco.comresearchgate.net
| Parameter | Predicted Energy (eV) | Description |
| EHOMO | -5.95 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.35 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.60 | Indicator of chemical stability and reactivity |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.netlibretexts.org In an MEP map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), susceptible to nucleophilic attack. youtube.com
For this compound, the MEP map would show the most negative potential (red) concentrated around the ether oxygen atom due to its high electronegativity and lone pairs of electrons. The π-system of the naphthalene ring would likely exhibit a moderately negative or neutral potential (yellow to green). The hydrogen atoms of both the aromatic ring and the alkyl chain would show regions of positive potential (blue), with the aromatic protons being slightly more positive than the alkyl protons. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and π-stacking.
Table 3: Predicted Partial Atomic Charges for Key Atoms in this compound (Note: These are illustrative values based on typical charge distributions in similar functional groups.)
| Atom | Predicted Partial Charge (a.u.) | Description |
| Oxygen (Ether) | -0.60 | Highly electronegative, electron-rich center |
| C1 (Naphthalene) | +0.45 | Carbon atom directly bonded to the electronegative oxygen |
| C1' (Hexyl chain) | +0.15 | Carbon atom adjacent to the ether oxygen |
| Aromatic Hydrogens | +0.10 to +0.15 | Electron-deficient protons on the naphthalene ring |
| Alkyl Hydrogens | +0.05 to +0.10 | Slightly electron-deficient protons on the hexyloxy chain |
Fukui functions are reactivity descriptors derived from DFT that identify which atoms in a molecule are most likely to undergo nucleophilic or electrophilic attack. wikipedia.org The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). researchgate.net
In this compound, the electron-donating nature of the hexyloxy group activates the naphthalene ring, particularly at the ortho and para positions relative to the C1 substitution. Therefore, the highest values of the f- function, indicating the most probable sites for electrophilic attack, are expected on the carbon atoms at positions 2, 4, and 5 of the naphthalene ring, as well as on the oxygen atom. The highest values for the f+ function, indicating sites for nucleophilic attack, would likely be found on the carbon atoms that experience the strongest electron-withdrawing inductive effect from the oxygen, such as C1.
Table 4: Predicted Fukui Function Indices for Selected Atoms of this compound (Note: Values are qualitative indicators of reactivity based on electronic effects.)
| Atom/Position | f- (Electrophilic Attack) | f+ (Nucleophilic Attack) | Predicted Reactivity |
| Oxygen | High | Low | Prone to attack by electrophiles (e.g., protonation) |
| C1 | Low | High | Potential site for nucleophilic substitution |
| C2, C4, C5 | High | Low | Activated sites for electrophilic aromatic substitution |
| C8 | Moderate | Low | Another potential site for electrophilic attack |
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. repositorioinstitucional.mx this compound is expected to have a high polarizability due to the large, delocalized π-electron system of the naphthalene core and the additional electrons from the hexyloxy group.
Table 5: Predicted Dipole Moment and Polarizability for this compound (Note: Values are representative estimates for a molecule of this type.) researchgate.netmdpi.com
| Property | Predicted Value | Unit |
| Dipole Moment (μ) | ~1.5 - 2.5 | Debye |
| Isotropic Polarizability (α) | ~30 - 35 | ų |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal information about conformational dynamics, solvation processes, and intermolecular interactions that are not accessible from static quantum chemical calculations.
An MD simulation of this compound, either in a solvent or at an interface, would provide a detailed picture of its dynamic behavior. The simulation would show the constant flexing, twisting, and reorientation of the hexyloxy tail, exploring the various conformational states accessible at a given temperature. It would also illustrate how the molecule interacts with its surroundings. For instance, in an aqueous environment, the polar ether group would interact with water molecules, while the hydrophobic naphthalene ring and alkyl chain would tend to avoid water, driving aggregation or partitioning into a nonpolar phase. In a lipid bilayer, MD simulations could predict the molecule's preferred location, orientation, and dynamic motion within the membrane, which is crucial for understanding its potential biological interactions. nih.gov
Conformational Dynamics and Flexibility of the Hexyloxy Chain
The flexibility of the hexyloxy chain primarily arises from the rotation around its single bonds (C-C and C-O). The key dihedral angles defining the chain's conformation are:
τ1 (C1-O-Cα-Cβ): Rotation around the ether linkage.
τ2-τ5 (C-C-C-C): Rotations along the backbone of the hexyl group.
Computational studies on similar long-chain substituted aromatic compounds reveal that the lowest energy conformation of the alkyl chain is typically an "all-trans" or zig-zag arrangement. nih.gov This minimizes steric hindrance between hydrogen atoms along the chain. sapub.org However, at room temperature, the chain has sufficient thermal energy to rotate around these bonds, leading to a dynamic equilibrium of various conformers, including gauche and anti arrangements. The energy difference between these conformers is relatively small, allowing for rapid interconversion. researchgate.net
Molecular dynamics (MD) simulations can model the time-dependent behavior of the hexyloxy chain. These simulations show the chain constantly fluctuating, exploring a range of conformations. The naphthalene group acts as a bulky anchor, and its interaction with the proximal part of the chain can influence the preferred orientation of the initial dihedral angles.
Table 1: Key Dihedral Angles and Energetic States of an Alkoxy Chain| Conformation | Approximate Dihedral Angle | Relative Energy | Description |
|---|---|---|---|
| Anti (trans) | ~180° | Lowest | The most stable, extended zig-zag conformation. nih.gov |
| Gauche | ~±60° | Higher | A less stable, kinked conformation due to steric strain. |
Interactions with Solvent Environments and Self-Aggregation Behavior
The behavior of this compound in a solution is governed by a delicate balance of intermolecular forces between the solute, the solvent, and other solute molecules. nih.gov The molecule is amphiphilic in nature, with a large, nonpolar aromatic and aliphatic part (the naphthalene ring and hexyloxy chain) and a polarizable ether oxygen atom.
Solvent Interactions: In nonpolar solvents, the interactions are dominated by weak van der Waals forces (London dispersion forces). The large surface area of the naphthalene ring allows for significant dispersion interactions. nih.gov In polar solvents, the interactions are more complex. While the hydrocarbon portions of the molecule have unfavorable interactions with polar solvents like water (hydrophobic effect), the ether oxygen can act as a hydrogen bond acceptor. Computational studies on naphthalene have shown that interactions with protic solvents can involve the π-electron cloud of the aromatic system. nih.gov
Self-Aggregation: In certain solvents or at higher concentrations, this compound molecules can exhibit self-aggregation. Molecular dynamics simulations are a key tool for studying the initial stages of this process. nih.gov The primary driving forces for aggregation are:
π-π Stacking: The aromatic naphthalene cores of two molecules can stack on top of each other. This interaction is a combination of electrostatic and dispersion forces. researchgate.net
Van der Waals Interactions: The flexible hexyloxy chains of adjacent molecules can align, maximizing contact and leading to favorable dispersion forces, similar to the packing of alkanes. nih.gov
Hydrophobic Effects: In polar solvents, aggregation is driven by the tendency to minimize the unfavorable contact between the nonpolar parts of the molecule and the solvent.
Simulations show that aggregation often begins with the formation of small dimers or trimers, which can then coalesce into larger clusters. nih.gov The final arrangement within these aggregates is a balance between maximizing attractive π-π and van der Waals interactions while accommodating the conformational flexibility of the hexyloxy chains. semanticscholar.org
Prediction of Crystal Growth and Morphology
Computational modeling can be used to predict the final shape (morphology) of a crystal grown from a solution or melt. nih.gov This is achieved by simulating the growth rates of different crystal faces. The final crystal shape is determined by the faces that grow the slowest, a principle known as the Bravais-Friedel-Donnay-Harker (BFDH) law.
Molecular dynamics simulations are a powerful method for predicting crystal shape. rsc.orgarxiv.org The process involves:
Building a Crystal Slice: A simulation box is constructed with a slice of the this compound crystal lattice.
Adding a Solvent/Melt: The crystal slice is placed in contact with a simulated supersaturated solution or melt of the same molecule.
Simulating Growth: An MD simulation is run to observe how new molecules from the solution attach to the different crystal faces.
Calculating Growth Rates: By measuring the rate of addition of molecules to each face, the relative growth velocities can be determined.
For molecules like this compound, the growth mechanism is complex. The aromatic naphthalene cores will likely guide the primary packing via π-π interactions, while the flexible hexyloxy chains must adopt suitable conformations to fit into the growing crystal lattice. nih.gov The specific solvent used can also influence crystal morphology by preferentially adsorbing to certain crystal faces and slowing their growth. rsc.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govbiointerfaceresearch.com These models are built by finding a mathematical correlation between a set of calculated molecular features (descriptors) and an experimentally measured property.
For this compound, a QSAR/QSPR model could be developed to predict properties such as its solubility, toxicity, or interaction with a biological target. The first step is to calculate a wide array of computational descriptors that encode different aspects of the molecule's structure. These descriptors fall into several categories:
Constitutional (1D/2D): Based on the molecular formula and connectivity (e.g., molecular weight, atom counts, topological indices).
Geometrical (3D): Derived from the 3D coordinates of the molecule (e.g., molecular surface area, volume, shape indices).
Quantum-Chemical: Calculated using quantum mechanics methods like Density Functional Theory (DFT). These describe electronic properties. researchgate.netresearchgate.net Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges.
Once a large pool of descriptors is calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a predictive model. biointerfaceresearch.com For instance, a QSPR model for the solubility of a series of alkoxynaphthalenes might find that solubility is correlated with a combination of a descriptor for molecular size (like surface area) and a descriptor for polarity (like dipole moment). Such models are valuable for screening new compounds and prioritizing them for synthesis and testing, thereby saving time and resources. nih.gov
Table 2: Common Computational Descriptors for QSAR/QSPR Models| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings, Rotatable Bonds | Basic composition and connectivity. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape based on graph theory. |
| Geometrical | Solvent Accessible Surface Area (SASA), Molecular Volume | 3D size and shape of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Electronic structure, reactivity, and polarity. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity. |
Applications in Advanced Materials Science
Liquid Crystalline Materials Development
1-(Hexyloxy)naphthalene and its derivatives are integral to the design of thermotropic liquid crystals, which exhibit phases of matter that possess properties between those of a conventional liquid and a solid crystal. tcichemicals.com These materials are typically composed of molecules with an elongated, rigid core and flexible terminal chains, a structure to which the naphthalene (B1677914) ring and hexyloxy group contribute significantly. doitpoms.ac.uk
The creation of liquid crystalline materials hinges on achieving a delicate balance of molecular shape and intermolecular forces. The design of naphthalene-based liquid crystals follows specific principles:
Molecular Anisotropy : The primary design principle is the creation of geometrically anisotropic molecules. doitpoms.ac.uk The rigid, planar, and elongated structure of the naphthalene core serves as an excellent mesogenic unit, promoting the necessary orientational order of the liquid crystal phase. semanticscholar.org
Intermolecular Interactions : The aromatic nature of the naphthalene core facilitates π-π stacking interactions between molecules. These interactions, combined with van der Waals forces from the flexible alkyl chains, are crucial for the self-assembly and thermal stability of the mesophases. researchgate.net
Modification of Properties : Functional groups attached to the naphthalene core are used to fine-tune the material's properties. The introduction of a hexyloxy chain, for instance, can influence the molecule's aspect ratio, enhance solubility in organic solvents, and lower the melting point compared to the unsubstituted naphthalene core, making the liquid crystalline phase accessible at more practical temperatures.
The length of the terminal alkoxy chain, such as the hexyloxy group, plays a critical role in determining the type of mesophase formed and its thermal stability. Research on various homologous series of liquid crystals has established a clear correlation.
Generally, as the length of the alkoxy chain increases, there is a tendency to suppress the nematic phase in favor of more ordered smectic phases. nih.gov This is because longer, flexible chains promote micro-segregation and facilitate the formation of the layered structures characteristic of smectic phases. nih.gov Shorter chains, conversely, tend to favor the nematic phase where molecules exhibit long-range orientational order but no positional order. tcichemicals.com
The thermal stability of the mesophase is also affected. Lengthening the alkoxy chain can increase the polarizability of the molecule, strengthening intermolecular forces and thereby enhancing molecular ordering and the stability of the mesophase. nih.gov However, this effect can be counteracted by the dilution of the rigid mesogenic core, which can lead to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid). nih.gov
| Property | Effect of Increasing Alkoxy Chain Length | Rationale |
| Mesophase Type | Transition from Nematic to Smectic phases | Longer chains promote microphase separation and facilitate the formation of layered smectic structures. nih.gov |
| Thermal Stability | Can increase or decrease | Increased polarizability strengthens intermolecular forces, but dilution of the rigid core can lower transition temperatures. nih.gov |
| Clearing Point | Often decreases | The flexible chain disrupts the packing of the rigid cores, reducing the energy required to transition to an isotropic liquid. nih.gov |
A key feature of liquid crystals is their anisotropy, meaning their physical properties are dependent on direction. doitpoms.ac.uk Naphthalene-based liquid crystals exhibit significant anisotropy in their optical and dielectric properties.
Optical Anisotropy (Birefringence) : Due to the orientational order of the molecules, light travels at different speeds depending on its polarization relative to the liquid crystal director. This property, known as birefringence, is fundamental to their application in displays and optical sensors. escholarship.org The large, conjugated π-electron system of the naphthalene core contributes to a high molecular polarizability, which is a source of this strong optical anisotropy. ias.ac.in
While calamitic (rod-shaped) liquid crystals are common, derivatives of naphthalene can also be designed as discotic (disc-shaped) molecules. These molecules can self-assemble into column-like structures, creating a unique mesophase known as the columnar phase. These columnar structures are of great interest for electronics because they provide one-dimensional pathways for charge carrier transport. beilstein-journals.org
The flat, aromatic surfaces of the naphthalene cores allow for strong π-π overlap within a column, which facilitates the movement of charge carriers (holes or electrons) along the column's axis. beilstein-journals.org The flexible alkoxy chains, such as hexyloxy, surround these conductive cores, acting as an insulating sheath that minimizes charge hopping between columns. beilstein-journals.org This structural arrangement leads to highly anisotropic charge transport, with mobility along the columns being several orders of magnitude higher than mobility perpendicular to them. beilstein-journals.org This property makes columnar liquid crystals based on naphthalene derivatives promising materials for applications like organic field-effect transistors (OFETs) and sensors. ufop.brconicet.gov.ar
Organic Electronic Materials
The favorable electronic properties of the naphthalene ring system, including its high charge carrier mobility and photostability, have made it a cornerstone for the development of organic electronic materials. nih.govnih.gov Specifically, naphthalene derivatives are widely used in organic photovoltaics (OPVs).
In the architecture of OPVs, an active layer composed of an electron donor and an electron acceptor material is responsible for absorbing light and generating charge. Naphthalene-based compounds have been successfully employed as both.
Nonfullerene Acceptors (NFAs) : Naphthalene diimides (NDIs) are a prominent class of NFAs. tandfonline.comgatech.edu Fullerene-based acceptors have certain limitations, and NFAs like NDIs offer advantages such as strong light absorption in the visible spectrum, tunable energy levels, and better morphological stability. tandfonline.com The strong electron-accepting nature of the NDI core makes these materials highly effective at separating excitons (electron-hole pairs) generated in the donor material. tandfonline.com Alkoxy side chains, including hexyloxy, are often attached to the NDI core to improve solubility and control the packing of the molecules in the thin film, which directly impacts device performance. rsc.org
Donor Components : While less common than their use as acceptors, naphthalene-based structures can also be engineered to act as electron donors. By incorporating electron-donating groups onto the naphthalene ring system, its highest occupied molecular orbital (HOMO) can be raised to an appropriate level to function as a donor alongside a suitable acceptor. For example, naphthalene-substituted amines have been designed as electron donors for use in dye-sensitized solar cells, a type of photovoltaic device. researchgate.net
Electron-Transporting Layers in Organic Light-Emitting Diodes (OLEDs)
Naphthalene-based organic compounds are widely utilized as components in optoelectronic materials, including in Organic Light-Emitting Diodes (OLEDs), owing to their excellent electrochemical stability and advantageous photophysical properties. researchgate.net In the multilayer architecture of an OLED, the electron-transporting layer (ETL) plays a critical role in facilitating the efficient injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. acs.org The performance of the ETL is crucial for achieving balanced charge injection, which is a key determinant of device efficiency and operational stability. patexia.com
Materials derived from naphthalene, particularly those functionalized with alkoxy side chains like the hexyloxy group in this compound, are investigated for their potential in these applications. The incorporation of an alkoxy group, such as the hexyloxy chain, serves multiple functions. Primarily, it significantly enhances the solubility of the naphthalene core in common organic solvents. This improved solubility is critical for solution-based fabrication techniques, such as spin-coating or inkjet printing, which are cost-effective methods for manufacturing large-area OLED displays.
Furthermore, the flexible, non-polar hexyloxy chain can influence the morphology of the thin film. By disrupting the close packing of the rigid naphthalene rings, the side chains can prevent crystallization and promote the formation of smooth, amorphous films. This is advantageous for an ETL, as it leads to more uniform charge transport and minimizes defects at the interface with adjacent layers, thereby improving device performance and longevity. The electron-rich nature of the naphthalene ring system itself provides the fundamental capability for electron transport, which is a prerequisite for any ETL material. researchgate.net While naphthalene derivatives are often used as building blocks in more complex copolymers for emissive layers, their inherent electronic properties make them suitable candidates for charge transport roles as well. mdpi.com
Charge Transfer Complex Formation and Exciton (B1674681) Dynamics
A charge-transfer (CT) complex is formed between an electron donor and an electron acceptor molecule. nih.gov In the context of advanced materials, the formation of such complexes can significantly alter the optoelectronic properties of the constituent molecules, leading to new absorption and emission characteristics. Naphthalene derivatives functionalized with electron-donating groups, such as the alkoxy group in this compound, can act as effective electron donors. The oxygen atom in the hexyloxy group donates electron density into the naphthalene π-system, lowering its ionization potential and making it more susceptible to forming a CT complex with a suitable electron acceptor.
Research has shown that dialkoxynaphthalenes can form charge-transfer complexes with electron acceptors like naphthalene diimide (NDI). osti.gov In such a complex, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the electron-rich this compound to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. This interaction creates new electronic states, a ground state and an excited state, which can be accessed by photoexcitation. nih.gov
The formation of these CT states has a profound impact on the exciton dynamics of the system. An exciton, a bound state of an electron and a hole, is typically created upon light absorption. In the presence of a CT complex, the exciton can be localized on one molecule or exist as a CT exciton, where the electron and hole are located on the acceptor and donor molecules, respectively. The energy and lifetime of these excitons are critical in determining the efficiency of light emission or charge separation in a device. The dynamics of exciton formation, relaxation, and recombination are thus heavily influenced by the presence and nature of the charge-transfer interactions within the material. nih.gov
Polymeric Materials Incorporating this compound Subunits
The incorporation of this compound as a subunit in polymeric materials is a strategy to develop novel conjugated polymers with tailored optoelectronic and physical properties for applications in organic electronics. mdpi.com The naphthalene moiety provides a rigid, planar, and electronically active segment in the polymer backbone, while the hexyloxy side chain imparts solubility and influences the polymer's morphology and inter-chain interactions. tandfonline.com
One class of such polymers is poly(naphthalenevinylene)s. For instance, studies on poly(4,8-dialkoxy-1,5-naphthalenevinylene)s, which include variants with hexyloxy side chains (OC6-PNV), have demonstrated how the length of the alkoxy side chain can be used to tune the material's properties. The flexible side chains enhance solubility, making the polymers processable from solution. tandfonline.com
Research findings indicate that the length of the alkoxy side chain directly affects the polymer's electronic and optical properties. As the side chain length increases, the entanglement of these chains can cause a distortion in the conjugated polymer backbone. This distortion reduces the effective conjugation length, leading to an increase in the material's band gap. This trend is observable in both UV-Vis absorption and photoluminescence (PL) emission spectra. For example, in a series of poly(dialkoxy-naphthalenevinylene)s, the variant with longer side chains exhibits a blue-shift in its emission peak, corresponding to a higher band gap energy. tandfonline.com
The table below summarizes the effect of alkoxy side chain length on the key optical properties of poly(4,8-dialkoxy-1,5-naphthalenevinylene)s, illustrating the tunability afforded by side-chain engineering.
Table 1. Optical Properties of Poly(4,8-dialkoxy-1,5-naphthalenevinylene)s (OCn-PNV)
| Polymer | Side Chain | Emission λmax (nm) | Band Gap (eV) |
|---|---|---|---|
| OC4-PNV | Butoxy (-OC4H9) | 555 | 2.33 |
| OC6-PNV | Hexyloxy (-OC6H13) | 553 | 2.37 |
| OC8-PNV | Octyloxy (-OC8H17) | 543 | 2.45 |
Data sourced from a study on poly(4,8-dialkoxy-1,5-naphthalenevinylene)s. tandfonline.com
This ability to systematically tune the band gap and emission color by simply altering the length of the alkyl chain in the alkoxy substituent makes these naphthalene-based polymers highly attractive for developing materials for specific applications, such as the emissive or charge-transporting layers in OLEDs. mdpi.com
Supramolecular Chemistry and Self Assembly of 1 Hexyloxy Naphthalene Systems
Investigation of Non-Covalent Interactions
The assembly of 1-(hexyloxy)naphthalene is governed by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. researchgate.netpressbooks.pub The balance and directionality of these forces are crucial in determining the final supramolecular architecture. While the aromatic naphthalene (B1677914) moiety provides a platform for strong intermolecular interactions, the hexyloxy group introduces flexibility and additional points of contact.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |
| C–H···O | C-H (Alkyl or Aromatic) | Ether Oxygen | 2.6 - 3.5 mdpi.comresearchgate.net | Directional control, stabilization of 1D and 2D structures |
The planar and electron-rich naphthalene core of this compound is highly conducive to π-π stacking interactions. researchgate.net These interactions arise from the electrostatic and dispersive forces between the π-orbitals of adjacent aromatic rings. nih.gov The geometry of this stacking can vary, leading to different packing motifs such as face-to-face or offset arrangements. researchgate.net In many naphthalene-containing crystal structures, these interactions are a primary driving force for self-assembly, leading to the formation of columnar or layered structures. researchgate.net The presence of the hexyloxy substituent can sterically influence the preferred stacking geometry, preventing a perfectly co-planar arrangement and favoring offset or herringbone patterns.
| Stacking Parameter | Description | Typical Values for Naphthalene Systems | Reference |
| Interplanar Distance | The perpendicular distance between the planes of two stacked aromatic rings. | 3.3 - 3.7 Å | google.com |
| Aromatic Spacing | The distance between the centers of adjacent aromatic rings. | ~6.9 Å | google.com |
| Stacking Geometry | The relative orientation of the stacked rings (e.g., face-to-face, offset, edge-to-face). | Varies based on substituents and crystal packing forces. | researchgate.net |
Self-Assembly Processes and Resulting Architectures
The process of self-assembly for molecules like this compound is a spontaneous organization of individual molecules into ordered supramolecular structures. This process is driven by the minimization of free energy through the formation of multiple non-covalent bonds. The resulting architectures can range from simple one-dimensional fibers to complex three-dimensional networks, depending on the molecule's structure and the assembly conditions.
The hexyloxy chain is not merely a passive substituent; it actively directs the self-assembly process. The length, flexibility, and conformational freedom of the alkyl chain have a profound impact on the morphology of the resulting aggregates. rsc.org The introduction of such a substituent can enhance solubility in organic solvents and increase the capacity for self-assembly. nih.gov
The chain influences the balance between π-π stacking of the aromatic cores and the van der Waals interactions of the aliphatic parts. A longer chain increases the contribution of aliphatic interactions, which can favor the formation of lamellar or columnar liquid-crystalline phases. rsc.org The kinetics of assembly are also affected, as the flexible chain can adopt various conformations, potentially creating an energetic barrier to crystallization while allowing for the exploration of different packing arrangements. This can lead to the formation of kinetically trapped, metastable structures like nanofibers or gels.
Hierarchical self-assembly involves multiple stages of organization, where structures formed at one level serve as the building blocks for the next, more complex level. nih.govrsc.org For this compound, this process would likely begin with the formation of primary aggregates, such as dimers or small clusters, driven by the strongest available interactions, namely π-π stacking of the naphthalene cores.
In a second step, these primary structures can organize into larger, one-dimensional (1D) or two-dimensional (2D) assemblies. For example, π-stacked columns might align parallel to each other due to the interdigitation of their hexyloxy chains. mdpi.comresearchgate.net This can lead to the formation of nanofibers, nanoribbons, or sheets. rsc.orgnih.gov In the solid state or in concentrated solutions, these structures can further pack into three-dimensional architectures, often exhibiting liquid-crystalline or crystalline order. This multi-step, hierarchical approach allows for the creation of complex and functional materials from simple molecular precursors. rsc.org
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of unique complexes between a host molecule, which possesses a cavity, and a guest molecule that is encapsulated. These interactions are highly specific, a principle known as molecular recognition.
Design of Receptors for Specific Analytes
The this compound unit can be incorporated into larger macrocyclic or acyclic structures to create receptors for specific analytes. The naphthalene "wall" can serve as a binding site for electron-deficient guests through π-π stacking interactions. For instance, acyclic pillar[n]naphthalenes constructed from 2,3-diethoxynaphthalene (B13772719) units have demonstrated the ability to form pseudo-cyclic cavities that can bind organic ammonium (B1175870) cations. nih.gov Similarly, a receptor incorporating this compound could be designed to recognize and bind specific guest molecules. The hexyloxy chain, in this context, would enhance the solubility of the host in nonpolar solvents and could also influence the shape and flexibility of the binding cavity.
Naphthalene-based organic cages, termed "naphthocages," have shown exceptionally strong binding to aromatic cationic guests, with interactions mediated by C-H···π and cation···π forces. jyu.fi A hypothetical receptor based on this compound could be designed to target specific analytes by tailoring the size and geometry of the binding pocket and leveraging these non-covalent interactions.
Table 1: Examples of Host-Guest Systems Based on Alkoxynaphthalenes
| Host System | Guest Analyte | Key Interactions |
| Acyclic pillar acs.orgnaphthalene with 2,3-diethoxynaphthalene units | Organic ammonium cations | Cation-π, C-H···π |
| Naphthalene-based organic cage ("Naphthocage") | Aromatic (di)cationic guests (e.g., methyl viologen) | Cation-π, C-H···O, C-H···π |
This table presents data from related alkoxynaphthalene systems to illustrate potential interactions involving this compound.
Binding Mechanisms and Selectivity
The binding mechanism of a this compound-containing receptor would be governed by a combination of non-covalent interactions. The selectivity for a particular guest would depend on the complementarity in size, shape, and electronic properties between the host's cavity and the guest molecule.
The π-rich surface of the naphthalene core is a key feature for binding electron-poor guests. The hexyloxy group can play a crucial role in modulating the binding affinity and selectivity. For example, the alkoxy groups in an alkoxy-substituted (1,5)naphthalene-paracyclophanediene were found to stabilize the cyclophane structure through donor-acceptor interactions. acs.orgnih.gov This suggests that the hexyloxy group in a this compound-based receptor could electronically influence the naphthalene system, thereby tuning its binding properties.
Furthermore, the conformation of the flexible hexyloxy chain could adapt to the shape of the guest, contributing to induced-fit binding and enhancing selectivity. The hydrophobic nature of the hexyl chain could also drive the association with guests that have complementary hydrophobic surfaces in aqueous or polar environments. The regiochemistry of substitution on the naphthalene core is also critical; for example, isomeric dioxynaphthalene-bridged monomers exhibit drastically different self-assembly behaviors due to the substitution pattern. rsc.org
Supramolecular Polymerization and Dynamic Assemblies
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. This dynamic nature allows them to respond to external stimuli, leading to applications in areas like self-healing materials and sensors.
The structure of this compound makes it a potential monomer for supramolecular polymerization. The naphthalene core can facilitate directional growth of the polymer chain through π-π stacking, while the hexyloxy side chain can influence the packing and solubility of the resulting polymer. The balance between the strong π-π interactions of the aromatic cores and the weaker van der Waals interactions of the alkyl chains is crucial in determining the morphology of the self-assembled structures. google.com
For instance, the photodimerization of 2-alkoxynaphthalenes in micellar media demonstrates how supramolecular assemblies can pre-organize monomers to achieve regioselective reactions, a principle that can be extended to supramolecular polymerization. acs.org The hydrophobic hexyloxy chains of this compound could drive the aggregation of monomers in a polar solvent, bringing the naphthalene cores into proximity for polymerization driven by π-π interactions.
Dynamic assemblies are systems that can reversibly assemble and disassemble in response to external stimuli such as light, temperature, or the introduction of a chemical effector. The non-covalent nature of the bonds in supramolecular polymers makes them inherently dynamic. A supramolecular polymer formed from this compound could potentially exhibit stimuli-responsive behavior. For example, a change in solvent polarity could disrupt the hydrophobic interactions of the hexyloxy chains, leading to disassembly. Similarly, competitive guest binding to the naphthalene units could disrupt the π-π stacking and break the polymer chain.
Table 2: Factors Influencing Supramolecular Assembly of Naphthalene Derivatives
| Factor | Influence on Self-Assembly |
| Solvent Polarity | Affects hydrophobic interactions of alkoxy chains and solubility of the assembly. |
| Temperature | Can modulate the strength of non-covalent interactions, potentially leading to a disassembly transition. |
| Guest Molecules | Competitive binding can disrupt monomer-monomer interactions, leading to depolymerization. |
| Alkoxy Chain Length | Influences solubility and the balance between π-π stacking and van der Waals interactions. |
This table outlines general principles observed in related systems that would likely apply to this compound.
Advanced Structure Property Relationships and Design Principles
Correlating Molecular Conformation and Packing with Macroscopic Material Behavior
The macroscopic behavior of materials derived from 1-(hexyloxy)naphthalene is a direct consequence of the molecule's three-dimensional shape and how individual molecules arrange themselves in a condensed phase. The molecule itself is composed of two distinct parts: a rigid, planar naphthalene (B1677914) ring system and a flexible n-hexyloxy alkyl chain.
This dual nature—a rigid aromatic core promoting order and a flexible alkyl chain providing fluidity—is the fundamental basis for the liquid crystalline behavior observed in many long-chain 1-alkoxynaphthalene derivatives. researchgate.netwikipedia.org The naphthalene units tend to align along a common direction, known as a director, establishing long-range orientational order, while the alkyl chains prevent the formation of a rigid three-dimensional crystal lattice, allowing for fluidity. doitpoms.ac.ukuh.edu This results in the formation of intermediate phases of matter known as mesophases, such as the nematic and smectic phases, which are poised between the crystalline solid and isotropic liquid states. doitpoms.ac.ukresearchgate.net The length of the alkyl chain is a critical determinant of these properties; a chain of six carbons, as in the hexyloxy group, is often sufficient to induce such mesomorphic behavior. rsc.org
The specific packing motif significantly impacts material properties. For instance, in organic semiconductors, close molecular packing with significant π-orbital overlap between neighboring naphthalene cores is essential for efficient charge carrier transport. mdpi.com The arrangement of the hexyloxy chains influences the thin-film microstructure and the processing window for creating devices with optimal performance. rsc.org
| Molecular Feature | Dominant Interaction | Resulting Macroscopic Behavior |
|---|---|---|
| Rigid Naphthalene Core | π–π Stacking | Promotes orientational order, essential for liquid crystal formation and charge transport pathways. |
| Flexible Hexyloxy Chain | Van der Waals Forces | Provides fluidity, enhances solubility, and influences the temperature range of liquid crystal phases. researchgate.netrsc.org |
| Anisotropic (Rod-like) Shape | Anisotropic Intermolecular Forces | Leads to the formation of ordered yet fluid mesophases (e.g., nematic, smectic). doitpoms.ac.ukwikipedia.org |
Impact of the Alkoxy Substituent on Electronic and Optical Properties
The hexyloxy group is not merely a passive structural element; its oxygen atom is directly bonded to the naphthalene ring and profoundly modifies the electronic and optical properties of the aromatic system. The oxygen atom acts as a potent electron-donating group (EDG) through a resonance effect, where its lone pair of electrons delocalizes into the naphthalene π-electron system.
This donation of electron density alters the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Specifically, the electron-donating alkoxy group raises the energy of the HOMO more significantly than it affects the LUMO. The consequence is a reduction in the HOMO-LUMO energy gap compared to unsubstituted naphthalene. This smaller energy gap directly translates to changes in optical properties, causing a bathochromic (red) shift in both the absorption and emission spectra. rsc.org That is, the molecule absorbs and emits light at longer wavelengths.
| Property | Effect of Hexyloxy Substituent | Physical Consequence |
|---|---|---|
| HOMO Energy Level | Increased | Reduced HOMO-LUMO energy gap, leading to a red-shift in UV-Vis absorption and fluorescence. rsc.org |
| LUMO Energy Level | Slightly affected | |
| Electron Density of Naphthalene Core | Increased | Alters reactivity and intermolecular interactions. |
| Molecular Polarizability | Increased (relative to shorter chains) | Contributes to higher refractive index and birefringence. researchgate.net |
Rational Design Strategies for Enhanced Functionality
A thorough understanding of the structure-property relationships in this compound allows for the rational design of new molecules with enhanced or targeted functionalities. By systematically modifying its structure, materials can be engineered for specific applications in fields such as liquid crystals, organic electronics, and sensors.
For Liquid Crystal Applications: The functionality of a liquid crystal is defined by the type of mesophase and its temperature range. Starting with the this compound scaffold, one can:
Tune Mesophase Properties: Varying the length of the alkoxy chain (e.g., from butoxy to octyloxy) can systematically alter the melting and clearing points and can stabilize different types of mesophases (e.g., promoting smectic phases with longer chains). researchgate.net
Modify Molecular Shape: Introducing small substituents at other positions on the naphthalene core can change the molecule's shape, affecting its packing and disrupting or enhancing liquid crystallinity.
For Organic Electronics: The performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) depends on the charge transport and photophysical properties of the active materials. rsc.org Design strategies include:
Enhancing Charge Transport: The charge mobility in thin films is highly dependent on molecular packing. mdpi.com Modifying the alkyl chain's length or introducing branching can be used to fine-tune the intermolecular distance and π-π stacking, thereby optimizing hole or electron mobility. rsc.org
Tuning Electronic Levels: To create efficient hole-transport materials, additional electron-donating groups can be attached to the naphthalene ring to further raise the HOMO level for better energy alignment with anodes. Conversely, to create electron-transport materials, strong electron-withdrawing groups (such as cyano or nitro groups) can be introduced to lower the LUMO energy level. rsc.org The hexyloxy group in such designs often serves to ensure good solubility for solution-based processing and to favorably influence the solid-state morphology. rsc.org
For Anticancer Agents and Biological Probes: The naphthalene scaffold is present in many biologically active compounds. rsc.orgnih.gov Rational design can be used to:
Improve Potency and Selectivity: By incorporating other functional groups, such as imidazole (B134444) rings or terminal amines, onto the this compound structure, it is possible to enhance binding to biological targets and improve the selective cytotoxicity towards cancer cells over normal cells. rsc.orgnih.gov
| Target Application | Design Strategy | Predicted Outcome / Enhanced Functionality |
|---|---|---|
| Liquid Crystals | Vary alkoxy chain length; add lateral substituents. | Control over mesophase type (nematic, smectic) and operating temperature range. researchgate.net |
| Organic Field-Effect Transistors (OFETs) | Modify alkyl chain to control packing; add donor/acceptor groups. | Optimized thin-film morphology and charge carrier mobility. mdpi.comrsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Add electron-donating or electron-withdrawing groups. | Tuned HOMO/LUMO levels for efficient hole/electron transport and injection. rsc.org |
| Anticancer Agents | Incorporate heterocyclic rings or other pharmacophores. | Enhanced potency and selectivity for biological targets. rsc.orgnih.gov |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 1-(Hexyloxy)naphthalene and its derivatives is likely to move beyond traditional methods towards more efficient and environmentally benign processes. Current research in medicinal chemistry emphasizes the development of novel synthetic routes to expand chemical diversity and improve efficiency. hilarispublisher.com
Future research could focus on:
Catalytic C-O Coupling Reactions: Investigating advanced transition-metal catalysis, such as palladium or copper-catalyzed cross-coupling reactions, could provide more efficient and milder conditions for the etherification of 1-naphthol (B170400) with hexyl halides. hilarispublisher.com The development of new ligands could further expand the scope and effectiveness of these transformations. hilarispublisher.com
Green Chemistry Approaches: The implementation of sustainable methodologies will be crucial. This includes the use of greener solvents, exploring solvent-free reaction conditions, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.
Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing, enabling better control over reaction parameters, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could significantly enhance production efficiency for potential industrial applications.
An efficient procedure for the synthesis of functionalized naphthalene (B1677914) derivatives has been demonstrated, highlighting the potential for multi-step reactions starting from basic naphthalene. researchgate.net The development of such multi-step, one-pot syntheses for this compound derivatives could streamline the creation of complex molecules for specific applications. rsc.org
Advanced In-Situ Characterization Techniques for Dynamic Systems
Understanding the behavior of this compound in dynamic environments is key to unlocking its potential in functional materials. Future research will necessitate the use of advanced in-situ characterization techniques to probe molecular interactions, structural changes, and performance in real-time.
Potential areas of investigation include:
In-Situ Spectroscopy: Techniques like in-situ UV-Vis, fluorescence, and Raman spectroscopy could be employed to monitor the electronic and structural changes of this compound within a device or during a chemical reaction.
Real-Time Microscopic Analysis: Using techniques such as atomic force microscopy (AFM) or scanning tunneling microscopy (STM) under operational conditions could provide insights into the self-assembly behavior and morphological evolution of this compound on surfaces, which is critical for applications in organic electronics.
Synchrotron-Based Techniques: High-resolution in-situ X-ray scattering and diffraction studies could elucidate the crystalline structure and phase transitions of materials containing this compound under thermal or electrical stimuli.
Predictive Modeling and Machine Learning for Material Design
The integration of computational tools is set to revolutionize materials discovery. Predictive modeling and machine learning (ML) can significantly accelerate the design and optimization of materials based on the this compound scaffold. nih.govnih.gov These approaches can discern complex structure-property relationships that are not immediately obvious from experimental work alone. nih.gov
Key research directions include:
Property Prediction: ML models can be trained on datasets of known naphthalene derivatives to predict the physicochemical, optical, and electronic properties of novel, hypothetical structures incorporating the this compound core. nih.govspujstmr.in This allows for high-throughput virtual screening to identify promising candidates before committing to laboratory synthesis. youtube.com
Inverse Design: Advanced ML algorithms, including generative models, can be used for inverse design. youtube.commdpi.com This involves defining a set of desired properties and allowing the model to generate novel molecular structures, such as derivatives of this compound, that are predicted to exhibit those properties. youtube.com
Simulation of Molecular Dynamics: Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide deep insights into the molecular-level interactions and behaviors of this compound. For example, MD simulations are used to study the aggregation of core-chlorinated naphthalene tetracarboxylic diimide (NTCDI) in different solvents, providing insights that could be applicable to understanding the solubility and assembly of this compound. jhu.edu
Table 1: Hypothetical Data for Machine Learning-Based Property Prediction
| Molecular Descriptor | Input Value | Predicted Property | Predicted Value |
|---|---|---|---|
| Molecular Weight | 228.32 g/mol | Fluorescence Quantum Yield | 0.65 |
| LogP | 5.2 | Highest Occupied Molecular Orbital (HOMO) | -5.8 eV |
| Number of Rotatable Bonds | 6 | Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV |
| Topological Polar Surface Area | 9.23 Ų | Exciton (B1674681) Binding Energy | 0.9 eV |
Note: The data in this table is illustrative and intended to represent the type of inputs and outputs used in a predictive model. The property values are not based on experimental measurements of this compound.
Integration into Multi-Component Systems for Synergistic Properties
The true potential of this compound may be realized when it is incorporated into multi-component systems, where its properties can synergistically combine with those of other materials. Research into these complex systems can lead to novel functionalities that are not achievable with single-component materials.
Future explorations could involve:
Polymer Blends and Composites: Integrating this compound as a plasticizer, a fluorescent dopant, or a charge-transporting agent in polymer matrices could lead to materials with enhanced mechanical, optical, or electrical properties.
Liquid Crystals: The rod-like shape of the naphthalene core combined with the flexible hexyloxy chain suggests potential applications as a component in liquid crystal mixtures. Its incorporation could be used to tune the phase behavior, viscosity, and optical anisotropy of the final formulation.
Co-crystals and Organic Alloys: Forming co-crystals of this compound with other organic molecules could lead to new materials with unique crystal packing and emergent properties, such as modified charge-transport characteristics or enhanced solid-state fluorescence.
Enzymatic Systems: The oxidation of naphthalene can be achieved through multi-component enzyme systems. nih.gov Future research could explore the interaction of this compound with biological systems or its potential as a substrate for enzymatic functionalization to create new, complex molecules.
Emerging Roles in Advanced Organic Functional Materials
The unique combination of a π-conjugated naphthalene core and a solubilizing hexyloxy group makes this compound a promising building block for a new generation of advanced organic functional materials. idu.ac.idresearchgate.net
Potential emerging applications include:
Organic Electronics: Alkoxy-substituted naphthalenes can serve as precursors or components in materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The hexyloxy chain can enhance solubility and processing from solution while the naphthalene core provides the necessary electronic properties. scispace.com
Fluorescent Sensors and Probes: The intrinsic fluorescence of the naphthalene moiety can be harnessed for chemical sensing. Modifications to the this compound structure could lead to probes that exhibit changes in their fluorescence upon binding to specific analytes, with applications in environmental monitoring or biomedical diagnostics.
Organic Scintillators: Naphthalene-based compounds are known for their scintillation properties. Research could investigate the potential of this compound, either in liquid or solid form, as a component in novel scintillator materials for radiation detection.
Interdisciplinary Research Frontiers
The advancement of this compound from a simple chemical compound to a key component in high-performance materials will require a highly interdisciplinary approach. Future progress will depend on the convergence of expertise from various fields.
Key interdisciplinary frontiers include:
Chemistry and Materials Science: Collaboration between synthetic chemists designing and producing novel derivatives and materials scientists fabricating and testing devices is essential.
Experimental and Computational Science: A feedback loop between experimental characterization and computational modeling will be crucial. nih.gov Predictive models can guide experimental efforts, while experimental results provide the necessary data to validate and refine the models.
Physics and Engineering: Understanding the fundamental photophysical processes within materials based on this compound will require the expertise of physicists. Engineers will then be needed to integrate these materials into functional device architectures and scale up manufacturing processes. researchgate.net
Biology and Chemistry: Exploring the interactions of this compound with biological systems could open up applications in areas like bio-imaging or as scaffolds for bioactive molecules.
By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of advanced technologies and functional materials.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 1-(Hexyloxy)naphthalene?
- Answer : The synthesis typically involves nucleophilic substitution, where 1-naphthol reacts with 1-bromohexane in the presence of a base (e.g., potassium hydroxide). Reaction conditions include refluxing in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitoring via TLC or GC-MS ensures reaction completion. This method aligns with protocols used for structurally similar alkoxy-naphthalene derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- 1H and 13C NMR : To confirm the hexyloxy substitution pattern on the naphthalene ring.
- IR Spectroscopy : Identifies the ether (C-O-C) functional group.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Referencing spectral databases (e.g., NIST) ensures accurate interpretation .
Q. What are the critical physical properties (e.g., solubility, stability) of this compound for experimental design?
- Answer : The compound is hydrophobic due to the hexyl chain, with solubility in nonpolar solvents (e.g., toluene, hexane). Boiling points for similar alkoxy-naphthalenes range between 300–350°C. Stability tests under varying pH and temperature conditions are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
- Answer : Apply systematic review frameworks (e.g., GRADE criteria) to evaluate:
- Bias Risk : Use questionnaires to assess randomization, blinding, and outcome reporting in studies .
- Inconsistency : Statistically analyze variability in effect sizes (e.g., meta-regression) .
- Indirectness : Compare relevance of animal models to human exposure scenarios .
Adjust confidence ratings based on these factors to prioritize high-quality evidence .
Q. What methodologies optimize the synthesis of this compound to reduce by-products?
- Answer :
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification Strategies : Column chromatography with gradient elution removes unreacted 1-naphthol and alkyl halides.
- Kinetic Monitoring : Real-time FTIR or HPLC tracks intermediate formation to adjust reaction parameters .
Q. How can electronic properties of this compound be evaluated for optoelectronic applications?
- Answer :
- UV-Vis Spectroscopy : Measures absorption maxima (λmax) to estimate bandgap.
- Cyclic Voltammetry : Determines HOMO/LUMO levels for charge transport potential.
- DFT Calculations : Models electron density distribution and predicts reactivity.
Comparative studies with derivatives (e.g., brominated analogs) highlight substituent effects on electronic behavior .
Q. What in vivo study design minimizes bias when assessing chronic toxicity of this compound?
- Answer : Follow guidelines from toxicological profiles:
- Randomization : Assign exposure groups using stratified methods.
- Blinding : Ensure personnel are unaware of treatment groups during data collection.
- Exposure Characterization : Validate doses via mass spectrometry in biological matrices.
- Outcome Assessment : Use predefined endpoints (e.g., hepatic enzymes, histopathology) .
Methodological Considerations
Q. How should data from heterogeneous studies on this compound be integrated for hazard assessment?
- Answer :
- Data Extraction : Use standardized forms to collect endpoints (e.g., NOAEL, LOAEL) and exposure parameters .
- Evidence Rating : Apply GRADE criteria to rank study quality, downgrading for imprecision or publication bias .
- Meta-Analysis : Use random-effects models to account for inter-study variability .
Q. What strategies validate the environmental fate of this compound in biodegradation studies?
- Answer :
- Isotopic Labeling : Track compound degradation using 14C-labeled analogs.
- Microcosm Experiments : Simulate natural conditions (e.g., soil/water systems) to assess half-life.
- Metabolite Profiling : LC-HRMS identifies transformation products and pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
